molecular formula C17H14BrClN2O3S B3033451 4-Bromo-3-(((4-chlorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one CAS No. 1023539-13-0

4-Bromo-3-(((4-chlorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B3033451
CAS No.: 1023539-13-0
M. Wt: 441.7 g/mol
InChI Key: DXQGHSHOGUAZDC-UHFFFAOYSA-N
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Description

4-Bromo-3-(((4-chlorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a complex organic compound that belongs to the pyrazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(((4-chlorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzene sulfonyl chloride with 4-bromoacetophenone in the presence of a base to form an intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final pyrazoline compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(((4-chlorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Bromo-3-(((4-chlorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(((4-chlorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(((4-chlorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
  • 4-Chloro-3-(((4-bromophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
  • 4-Bromo-3-(((4-fluorophenyl)sulfonyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonyl group, makes it a versatile compound for various applications and research studies.

Properties

IUPAC Name

4-bromo-5-[(4-chlorophenyl)sulfonylmethyl]-1-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O3S/c1-20-15(11-25(23,24)14-9-7-12(19)8-10-14)16(18)17(22)21(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQGHSHOGUAZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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